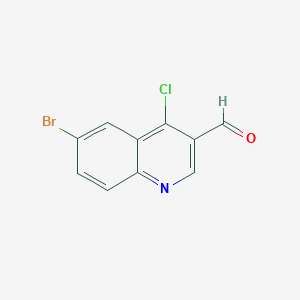

6-Bromo-4-chloroquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 6-Bromo-4-chloroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSGLHNBLBNADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446947 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201420-31-7 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-4-chloroquinoline-3-carbaldehyde chemical properties

An In-Depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 6-bromo-4-chloroquinoline-3-carbaldehyde, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, nuanced reactivity, and its strategic application in the creation of novel chemical entities. We will delve into the causality behind synthetic choices and the mechanistic underpinnings of its diverse chemical transformations.

Introduction: A Versatile Scaffold in Modern Chemistry

6-Bromo-4-chloroquinoline-3-carbaldehyde is a trifunctionalized heterocyclic compound featuring a quinoline core. This specific arrangement of a reactive aldehyde group, a labile chlorine atom at an electron-deficient position, and a bromine atom suitable for cross-coupling reactions makes it an exceptionally valuable and versatile building block.[1][2] Its rigid, planar quinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[3][4][5] The strategic placement of three distinct reactive handles allows for sequential and regioselective modifications, providing a robust platform for generating molecular diversity in drug discovery campaigns and for developing novel functional materials.[1][5]

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for constructing the 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[6] This reaction does not typically involve the direct formylation of a pre-existing 6-bromo-4-chloroquinoline. Instead, it ingeniously builds the functionalized quinoline core from an appropriately substituted acetanilide precursor, ensuring high regioselectivity.[7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). This powerful electrophile then attacks the electron-rich aromatic ring of the acetanilide substrate. This is followed by an intramolecular cyclization and subsequent hydrolysis during work-up to yield the final 2-chloroquinoline-3-carbaldehyde product.[6][7]

Caption: Vilsmeier-Haack synthesis of the target quinoline.

Optimized Reaction Conditions

The efficiency of the Vilsmeier-Haack cyclization is highly dependent on several parameters. The molar excess of the Vilsmeier reagent and the reaction temperature are critical for driving the reaction to completion and maximizing yield.

| Parameter | Recommended Range | Optimal (Typical) | Rationale & Insights |

| Molar Ratio (POCl₃:Substrate) | 3 - 15 equivalents | 12 equivalents | A significant excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent and drives the electrophilic substitution on the relatively deactivated acetanilide ring.[7] |

| Initial Temperature | 0 - 10°C | 0 - 5°C | The formation of the Vilsmeier reagent is exothermic. Low temperature is crucial to control this step and prevent degradation of the reagent.[7] |

| Reaction Temperature | 70 - 100°C | 80 - 90°C | Thermal energy is required for the cyclization and formylation steps. Monitoring by TLC is essential to prevent charring or side reactions from prolonged heating.[7][8] |

| Reaction Time | 4 - 12 hours | 4 - 10 hours | The reaction time is substrate-dependent. Electron-donating groups on the acetanilide can accelerate the reaction.[7] |

| Work-up pH | 6 - 8 | Neutral (pH 7) | Careful neutralization of the acidic reaction mixture with a base (e.g., NaHCO₃, K₂CO₃) is critical for the hydrolysis of the iminium intermediate and the precipitation of the final aldehyde product.[7][9] |

Experimental Protocol: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

This generalized protocol is adapted from established procedures for analogous compounds.[6][7][8]

-

Reagent Preparation: In a three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add freshly distilled phosphorus oxychloride (POCl₃) (approx. 12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature is maintained below 5°C.[7]

-

Substrate Addition: Once the addition is complete, add the corresponding substituted acetanilide (e.g., 4-bromoacetanilide) (1 equivalent) portion-wise to the stirred Vilsmeier reagent.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C for 4-10 hours, monitoring the progress by TLC.[8]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the crude product.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure substituted 2-chloroquinoline-3-carbaldehyde.[6]

Chemical Properties and Reactivity: A Trifecta of Functionality

The synthetic power of 6-bromo-4-chloroquinoline-3-carbaldehyde lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Caption: Key reactive sites of the title compound.

Reactions at the Aldehyde Group (C3-CHO)

The aldehyde at the C3 position is a classic electrophilic center.

-

Oxidation: It can be readily oxidized to the corresponding 6-bromo-4-chloroquinoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).[1]

-

Reduction: Selective reduction to 6-bromo-4-chloroquinoline-3-methanol is achieved with hydride reagents such as sodium borohydride (NaBH₄).[1][3]

-

Condensation: The aldehyde undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is a cornerstone for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines.[2][3]

Reactions at the Chloro Group (C4-Cl)

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the quinoline nitrogen. It is generally more reactive than the C6-bromo position in this type of reaction.

-

Nucleophilic Substitution: It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functionalities at this position.[1][3]

Reactions at the Bromo Group (C6-Br): Cross-Coupling Chemistry

The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond.[10][11] It is widely used to synthesize biaryl and substituted aryl structures.[10][12]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures.[13][14] It requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]

Caption: Generalized Sonogashira catalytic cycle.

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18][19] It has largely replaced harsher classical methods for synthesizing aryl amines.[17]

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Spectroscopic Properties

The structural features of 6-bromo-4-chloroquinoline-3-carbaldehyde give rise to a characteristic spectroscopic signature. The following table summarizes the expected data based on analysis of analogous compounds.[6][20]

| Technique | Feature | Expected Chemical Shift / Value | Notes |

| ¹H NMR | Aldehyde proton (-CHO) | δ 10.0 - 10.7 ppm (s) | Highly deshielded singlet, characteristic of an aromatic aldehyde.[6] |

| Aromatic protons | δ 7.5 - 9.0 ppm (m) | Complex multiplet pattern corresponding to the four protons on the quinoline ring system. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 188 - 195 ppm | Typical range for an aromatic aldehyde carbonyl carbon. |

| Aromatic carbons | δ 120 - 155 ppm | Multiple signals corresponding to the nine carbons of the quinoline ring. | |

| IR (KBr) | C=O stretch (aldehyde) | 1690 - 1710 cm⁻¹ | Strong, sharp absorption band characteristic of a conjugated aldehyde.[6] |

| Aromatic C=C/C=N stretch | 1450 - 1600 cm⁻¹ | Series of bands indicating the aromatic nature of the quinoline core.[6] | |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | m/z ≈ 271 | The exact mass will show a distinctive isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |

Applications in Research and Development

The unique combination of reactive sites makes 6-bromo-4-chloroquinoline-3-carbaldehyde a high-value intermediate.

-

Medicinal Chemistry: It serves as a core scaffold for the synthesis of novel compounds with potential therapeutic applications. Quinoline derivatives are investigated for a vast array of biological activities, and this intermediate provides multiple points for diversification to explore structure-activity relationships (SAR).[1][3][4] It is a key building block for potential anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[1][5]

-

Materials Science: The conjugated quinoline system suggests potential applications in the development of novel organic materials.[1] Through modification, particularly via cross-coupling reactions to extend the π-system, derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.[1][5]

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a cool, dry, and dark environment in a tightly sealed container.[1]

-

Rationale: This minimizes the risk of hydrolysis of the chloro group or the aldehyde, and prevents potential light-induced photochemical degradation.[1]

Conclusion

6-Bromo-4-chloroquinoline-3-carbaldehyde is more than a mere chemical reagent; it is a strategic platform for molecular innovation. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and the selective reactivity of its aldehyde, chloro, and bromo functionalities empowers chemists to design and execute complex synthetic strategies. Its continued use in the exploration of new pharmaceuticals and functional materials underscores its importance as a cornerstone of modern heterocyclic chemistry.

References

-

Ali, M. M., & Ismail, M. M. F. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(4), 498-504. [Link]

-

LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. LookChem. [Link]

-

Naik, P., & Desai, K. R. (2004). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

Patel, H. J., & Patel, K. D. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 323-325. [Link]

-

Patel, A. A., & Patel, N. C. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 296-300. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Hamama, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5991-6020. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Poulsen, T. B. (2008). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (2023). Suzuki reaction. [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Abu-Reziq, R., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 384. [Link]

-

Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1389. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

AK LECTURES. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

Sources

- 1. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ijsr.net [ijsr.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Structure Elucidation of 6-Bromo-4-chloroquinoline-3-carbaldehyde

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] The strategic functionalization of the quinoline ring with halogens and an aldehyde group, as seen in 6-bromo-4-chloroquinoline-3-carbaldehyde, creates a versatile intermediate for the synthesis of more complex molecules.[1][6] The bromine and chlorine atoms serve as reactive handles for cross-coupling reactions, while the carbaldehyde group is amenable to a variety of transformations, making this compound a valuable building block in drug discovery and organic synthesis.[6]

This technical guide provides a comprehensive overview of the methodologies employed for the synthesis and definitive structure elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde. We will delve into the mechanistic underpinnings of the synthetic route and detail the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the characterization of such heterocyclic compounds.

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 2-chloro-3-formylquinolines, including the title compound, is commonly achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an electron-rich aromatic substrate.[9][10] In the case of 6-bromo-4-chloroquinoline-3-carbaldehyde, the synthesis starts from a suitably substituted acetanilide.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloroiminium ion (the Vilsmeier reagent) attacks the aromatic ring, leading to cyclization and subsequent formylation.[10] The choice of an N-arylacetamide bearing a bromine atom at the para-position of the aniline precursor directs the regioselective formation of the 6-bromo-substituted quinoline ring. The reaction conditions, such as temperature and molar equivalents of the Vilsmeier reagent, are critical for optimizing the yield of the desired product.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 6-bromo-4-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structure Elucidation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Spectroscopic Analysis Workflow Diagram

Caption: Workflow for the spectroscopic characterization of the title compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-4-chloroquinoline-3-carbaldehyde is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen atoms, the nitrogen atom in the quinoline ring, and the carbonyl group. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling, and their chemical shifts will be in the aromatic region (δ 7.0-9.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The aldehyde carbon will have a characteristic resonance in the downfield region, typically around δ 190 ppm.[11] The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm).[12] The carbons directly attached to the electron-withdrawing chlorine and bromine atoms will be shifted to higher frequencies.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.2 | Aldehyde proton (s, 1H) |

| ~8.9 | H-2 (s, 1H) |

| ~8.3 | H-5 (d, 1H) |

| ~8.1 | H-8 (d, 1H) |

| ~7.9 | H-7 (dd, 1H) |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~150-120 | Aromatic Carbons |

| ~148 | C-4 (attached to Cl) |

| ~122 | C-6 (attached to Br) |

Note: The predicted chemical shifts are based on typical values for similar quinoline derivatives and may vary slightly depending on the solvent and experimental conditions.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 6-bromo-4-chloroquinoline-3-carbaldehyde (C₁₀H₅BrClNO), the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would correspond to its calculated exact mass. The isotopic pattern of the molecular ion peak will be characteristic of the presence of one bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence and number of these halogen atoms in the molecule.

| Mass Spectrometry Data | |

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₅BrClNO |

| Molecular Weight | 270.51 g/mol |

| Exact Mass | 268.9294 g/mol |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-bromo-4-chloroquinoline-3-carbaldehyde will show characteristic absorption bands for the aldehyde group and the aromatic quinoline ring.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1700-1720 | C=O stretching (aldehyde) |

| ~2720 and ~2820 | C-H stretching (aldehyde, Fermi doublet) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~800-600 | C-Cl and C-Br stretching |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[13][14] The characteristic C-H stretching bands of the aldehyde proton further confirm its presence. The absorptions in the 1600-1450 cm⁻¹ region are typical for the vibrations of the quinoline ring system.

Conclusion

The structural elucidation of 6-bromo-4-chloroquinoline-3-carbaldehyde is a systematic process that relies on a synergistic combination of synthetic chemistry and modern analytical techniques. The Vilsmeier-Haack reaction provides an efficient route to this valuable synthetic intermediate. The unequivocal confirmation of its structure is achieved through the detailed interpretation of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data. Each of these methods provides complementary information that, when integrated, allows for a complete and confident assignment of the molecular structure. This in-depth understanding of its synthesis and characterization is crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved January 12, 2026.

- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(7), 1454-1457.

- Rajanna, K. C., et al. (2014). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Journal of Heterocyclic Chemistry, 51(S1), E1-E8.

- Patil, P. G. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 5(3), 548-556.

- Arjunan, V., et al. (2014). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 563-572.

- Saeed, S., et al. (2015). Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Advances, 5(75), 61269-61278.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

- Arjunan, V., et al. (2014). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Request PDF.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026.

- Saeed, S., et al. (2015). Exploring weak noncovalent interactions in a few halo-substituted quinolones. PMC - NIH.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 12, 2026.

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. Retrieved January 12, 2026.

- ResearchGate. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.

- Gucma, M., et al. (2020).

- Gershon, H., & Clarke, D. D. (1973). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Journal of the New York Entomological Society, 81(3), 159-169.

- SpectraBase. (n.d.). Quinoline-3-carboxaldehyde - Optional[FTIR] - Spectrum. Retrieved January 12, 2026.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline-2-carboxaldehyde. Retrieved January 12, 2026.

- BLD Pharm. (n.d.). 6-Bromo-3-chloroisoquinoline-4-carbaldehyde. Retrieved January 12, 2026.

- ChemScene. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde. Retrieved January 12, 2026.

- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- ResearchGate. (2020).

- ResearchGate. (n.d.). Structures of quinoline and 8-substituted quinolines. Retrieved January 12, 2026.

- El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6356.

- CTI Molecular Imaging. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved January 12, 2026.

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE(65340-70-7) 1H NMR. Retrieved January 12, 2026.

- National Institutes of Health (NIH). (2022).

- SciELO. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- National Institutes of Health (NIH). (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved January 12, 2026.

- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR. Retrieved January 12, 2026.

- ResearchGate. (2013).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-4-chloroquinoline-3-carbaldehyde

Foreword: In the landscape of modern drug discovery and development, the precise structural elucidation of key intermediates is paramount. 6-Bromo-4-chloroquinoline-3-carbaldehyde stands as a significant scaffold in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups alongside a reactive carbaldehyde function, offers a versatile platform for molecular elaboration. This guide, intended for researchers and scientists in the pharmaceutical and chemical industries, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete public repository of experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from closely related analogues to present a predictive yet robust analytical framework.

Molecular Structure and Spectroscopic Overview

6-Bromo-4-chloroquinoline-3-carbaldehyde possesses a rigid heterocyclic core, the quinoline ring system, which dictates many of its spectroscopic features. The substituents—a bromine atom at position 6, a chlorine atom at position 4, and a carbaldehyde group at position 3—each impart distinct electronic and steric influences that are reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these influences is key to confirming the identity and purity of the compound during synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the five protons of the quinoline ring system and the single aldehyde proton. The electron-withdrawing nature of the chloro, bromo, and carbaldehyde groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Comparative Data |

| ~10.4 - 10.6 | s | H-1' (CHO) | The aldehyde proton is highly deshielded and appears as a singlet. For the analogous 2,6-dichloroquinoline-3-carbaldehyde, this proton appears at 10.58 ppm.[1] |

| ~8.8 - 9.0 | s | H-2 | This proton is adjacent to the nitrogen and the carbaldehyde group, leading to significant deshielding. In 2-chloroquinoline-3-carbaldehyde, H-4 (analogous position) appears at 8.79 ppm.[1] |

| ~8.2 - 8.4 | d | H-5 | This proton is ortho to the bromo substituent, which will cause a downfield shift. |

| ~7.9 - 8.1 | dd | H-7 | This proton will be split by both H-5 and H-8, appearing as a doublet of doublets. |

| ~7.7 - 7.9 | d | H-8 | This proton is situated on the benzene ring portion of the quinoline. |

Note: Predicted chemical shifts are based on data from analogous compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule. The carbon of the carbonyl group will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Data |

| ~189 - 191 | C-1' (CHO) | The aldehyde carbonyl carbon is characteristically found in this downfield region. For 2,6-dichloro-3-formyl quinoline, this carbon appears at 189.49 ppm.[2] |

| ~150 - 152 | C-2 | Attached to nitrogen and adjacent to the chloro-substituted carbon. |

| ~148 - 150 | C-8a | A quaternary carbon at the ring junction. |

| ~145 - 147 | C-4 | Attached to the electronegative chlorine atom. |

| ~136 - 138 | C-7 | Aromatic CH carbon. |

| ~130 - 132 | C-5 | Aromatic CH carbon. |

| ~128 - 130 | C-4a | A quaternary carbon at the ring junction. |

| ~124 - 126 | C-8 | Aromatic CH carbon. |

| ~122 - 124 | C-6 | Attached to the bromine atom. |

| ~120 - 122 | C-3 | Attached to the carbaldehyde group. |

Note: These predictions are based on data for related quinoline derivatives and general substituent effects on aromatic systems.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak.

-

For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum to singlets for each carbon.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6-Bromo-4-chloroquinoline-3-carbaldehyde, the key vibrational bands will be those associated with the aromatic quinoline ring and the carbaldehyde group.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 - 3100 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring.[3][4] |

| ~2820 - 2860 & ~2720 - 2760 | Medium-Weak | Aldehyde C-H stretch | The presence of two bands is often due to Fermi resonance and is highly diagnostic for an aldehyde.[1] |

| ~1690 - 1710 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of an aromatic aldehyde is typically in this region. For 2-chloroquinoline-3-carbaldehyde, this band is observed at 1690 cm⁻¹.[1] |

| ~1580 - 1600 & ~1450 - 1500 | Medium-Strong | C=C stretch (aromatic ring) | These absorptions are characteristic of the quinoline ring system.[1][3] |

| ~1100 - 1200 | Medium | C-Cl stretch | The position can vary, but this is a typical region for aryl chlorides. |

| ~800 - 900 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

| ~500 - 600 | Medium | C-Br stretch | Characteristic stretching vibration for a carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to be subtracted from the sample spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data

For 6-Bromo-4-chloroquinoline-3-carbaldehyde, the molecular formula is C₁₀H₅BrClNO, with a monoisotopic mass of approximately 268.93 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Bromo-4-chloroquinoline-3-carbaldehyde

| m/z Value | Assignment | Rationale |

| ~269/271/273 | [M]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of the presence of one bromine and one chlorine atom. The relative intensities of the M, M+2, and M+4 peaks will be a key diagnostic feature. |

| ~240/242/244 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) from the molecular ion. |

| ~234/236/238 | [M-Cl]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| ~190/192 | [M-Br]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| ~163 | [M-Br-Cl]⁺ | Loss of both halogen radicals. |

| ~128 | [C₉H₆N]⁺ | Loss of the bromo, chloro, and formyl groups, leaving the quinoline radical cation. |

The most distinctive feature of the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundances of the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a complex cluster of peaks, which can be simulated to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

For a compound of this nature, Electron Ionization (EI) is a suitable technique to induce fragmentation and create a detailed mass spectrum for structural elucidation.

-

Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to primarily observe the molecular ion with minimal fragmentation. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) should be employed to determine the accurate mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

-

Visualization of Key Structural and Spectroscopic Relationships

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for spectroscopic characterization.

Caption: Molecular structure and atom numbering for NMR assignments.

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 6-Bromo-4-chloroquinoline-3-carbaldehyde is a critical step in its application as a pharmaceutical intermediate. While direct experimental data may be sparse in the public domain, a detailed and accurate spectroscopic profile can be confidently predicted based on the well-understood principles of NMR, IR, and Mass Spectrometry, and by leveraging data from structurally analogous compounds. This guide provides a foundational framework for researchers to identify, characterize, and ensure the quality of this important building block, thereby facilitating the advancement of drug discovery and development programs.

References

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 133-137.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Purdue University. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document delves into the theoretical and practical aspects of its melting point and solubility, offering both available data and standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, enabling a deeper understanding of this compound's behavior and facilitating its effective use in laboratory and industrial settings.

Introduction to 6-Bromo-4-chloroquinoline-3-carbaldehyde

6-Bromo-4-chloroquinoline-3-carbaldehyde, with the chemical formula C₁₀H₅BrClNO, is a halogenated heterocyclic aromatic aldehyde. Its molecular structure, featuring a quinoline core substituted with bromine, chlorine, and a formyl group, makes it a versatile building block in organic synthesis. The presence of multiple reactive sites—the aldehyde group and the halogen-substituted positions—allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, including biologically active compounds.[1] Understanding its physical properties is paramount for its handling, purification, reaction setup, and formulation.

Chemical Structure:

Figure 3: Workflow for qualitative solubility assessment.

Conclusion and Future Work

This technical guide has synthesized the available and inferred data on the physical properties of 6-Bromo-4-chloroquinoline-3-carbaldehyde. While a definitive melting point and quantitative solubility data remain to be experimentally determined and published, the provided information and protocols offer a solid foundation for researchers working with this compound. Future experimental work should focus on the precise determination of these properties to create a more complete physicochemical profile of this important synthetic intermediate.

References

-

Alchemist-chem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Cas 206257-39-8, ETHYL 6-BROMO-4-CHLORO-3-QUINOLINECARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

-

PubChem. (n.d.). 6-Bromoquinoline-4-carbaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-chloroquinoline-3-carbaldehyde | CAS#:363135-55-1. Retrieved from [Link]

-

Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

-

Chemsigma. (n.d.). 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE [201420-31-7]. Retrieved from [Link]

Sources

The Synthetic Versatility of 6-Bromo-4-chloroquinoline-3-carbaldehyde: A Technical Guide for Chemical Innovation

Introduction: A Scaffold of Opportunity in Medicinal and Materials Science

6-Bromo-4-chloroquinoline-3-carbaldehyde stands as a pivotal intermediate for researchers and scientists in the realms of drug development and materials science. Its trifunctional nature, featuring a reactive aldehyde, a displaceable chloro group, and a modifiable bromo substituent on a rigid quinoline core, offers a rich landscape for chemical exploration. Quinoline derivatives are well-established pharmacophores, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the reactivity profile of 6-bromo-4-chloroquinoline-3-carbaldehyde, offering field-proven insights and detailed methodologies to unlock its synthetic potential.

I. Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The construction of the 6-bromo-4-chloroquinoline-3-carbaldehyde framework is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This powerful formylation and cyclization method allows for the regioselective synthesis from readily available precursors. The logical and widely practiced approach involves the reaction of a substituted acetanilide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Conceptual Workflow for Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis of the target molecule.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

4-Bromoacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, cool anhydrous DMF (5 equivalents) to 0°C in an ice-salt bath.

-

Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. This process forms the Vilsmeier reagent.

-

Once the addition is complete, add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.

-

After the addition of the acetanilide, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8. This will cause the product to precipitate.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

-

Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate.[3]

II. Reactivity at the C4 Position: Nucleophilic Aromatic Substitution

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone for generating diverse compound libraries for drug discovery.[1][5]

General Mechanism of SNAr at C4

Caption: Nucleophilic aromatic substitution at the C4 position.

Experimental Protocol: Amination at the C4 Position (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Substituted amine (e.g., aniline, morpholine)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Base (e.g., Triethylamine, Potassium carbonate) - optional, depending on the amine's basicity.

Procedure:

-

Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) in ethanol or DMF in a round-bottom flask.

-

Add the desired primary or secondary amine (1.1-1.5 equivalents).

-

If the amine is used as its hydrochloride salt, add a base like triethylamine (2.0 equivalents) to liberate the free amine.

-

Heat the reaction mixture to reflux (for ethanol) or at 80-100°C (for DMF) and stir for 2-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol.

-

If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

III. Transformations of the Aldehyde Group at C3

The carbaldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

A. Condensation Reactions

The reaction with primary amines leads to the formation of imines, or Schiff bases, which are important intermediates and pharmacophores in their own right.[6][7]

Experimental Protocol: Synthesis of a Schiff Base (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Primary amine (e.g., substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) in absolute ethanol.

-

Add the primary amine (1.0 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux with continuous stirring for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[8]

Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to α,β-unsaturated systems, which are valuable Michael acceptors and precursors for further cyclization reactions.[9][10]

Experimental Protocol: Knoevenagel Condensation (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Active methylene compound (e.g., malononitrile)

-

Ethanol

-

Piperidine or another basic catalyst

Procedure:

-

Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.

-

The product often precipitates from the reaction mixture upon formation.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the Knoevenagel condensation product.

B. Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other derivatizations.[11]

Experimental Protocol: Oxidation to Carboxylic Acid (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Potassium permanganate (KMnO₄) or Oxone®

-

Acetone or Acetic Acid/Water mixture

-

Sodium bisulfite solution

Procedure:

-

Suspend 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like acetone or an acetic acid/water mixture.

-

Slowly add a solution of potassium permanganate (or another suitable oxidant) at room temperature or with gentle cooling.

-

Stir the mixture until the characteristic purple color of permanganate disappears, indicating the completion of the reaction (monitor by TLC).

-

Quench any excess oxidant by adding a sodium bisulfite solution.

-

Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 6-bromo-4-chloroquinoline-3-carboxylic acid.

C. Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, providing another point for diversification.

Experimental Protocol: Reduction to Alcohol (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

Procedure:

-

Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in methanol or ethanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the alcohol solvent.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alcohol.

IV. Reactivity at the C6 Position: Palladium-Catalyzed Cross-Coupling

The bromo substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the molecular complexity and diversity of the derivatives. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective coupling at the C6 position.[2][12]

A. Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes, then add it to the reaction vessel.

-

Heat the mixture to 80-100°C under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

B. Sonogashira Coupling

Experimental Protocol: Sonogashira Coupling (Representative)

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

Combine 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in a flask under an inert atmosphere.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.2-1.5 equivalents) via syringe.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl derivative.[12][13]

V. Summary of Reactivity

The following table summarizes the key reactive sites of 6-bromo-4-chloroquinoline-3-carbaldehyde and the types of transformations possible at each site.

| Position | Functional Group | Key Reaction Types | Potential Products |

| C3 | Aldehyde | Condensation (Schiff Base, Knoevenagel), Oxidation, Reduction, Wittig Reaction | Imines, α,β-Unsaturated systems, Carboxylic acids, Alcohols, Alkenes |

| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, alkoxides | 4-Amino-, 4-Thio-, 4-Alkoxy-quinoline derivatives |

| C6 | Bromo | Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) | 6-Aryl-, 6-Alkynyl-, 6-Amino-quinoline derivatives |

Conclusion

6-Bromo-4-chloroquinoline-3-carbaldehyde is a highly versatile and valuable building block in synthetic chemistry. The distinct reactivity of its three functional groups—the aldehyde, the C4-chloro, and the C6-bromo—can be selectively addressed through careful choice of reaction conditions. This allows for a stepwise and controlled elaboration of the quinoline scaffold, providing access to a vast chemical space of novel compounds with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic power of this important intermediate.

References

- Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa, Pretoria.

- Alchemist-chem.com. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde. Retrieved from a reliable chemical supplier website.

- BenchChem. (2025).

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012).

- Recent developments in Knoevenagel condensation reaction: A review. (2025). Semantic Scholar.

- Jones, G. (Ed.). (1977). The Knoevenagel Condensation. In Organic Reactions (Vol. 15). John Wiley & Sons, Inc.

- Prajapati, D., & Gohain, M. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 587-591.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of novel N-substituted acridones. Bioorganic & medicinal chemistry, 14(11), 3758–3765.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Bases from 6-Chloroisoquinoline-1-carbaldehyde for Drug Development.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33.

- Review article on Vilsmeier-Haack reaction. (n.d.).

- schiff-base complex synthesis: Topics by Science.gov. (n.d.).

- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- Kieffer, C., Verhaeghe, P., Primas, N., Castera-Ducros, C., Gellis, A., Rosas, R., Rault, S., Rathelot, P., & Vanelle, P. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.

- Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 52(1), 1.

- Bakulina, O., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry–A European Journal, 28(1), e202103593.

- Echemi. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.

- Castillo Millán, J., Orrego Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. The Journal of Organic Chemistry, 81(15), 6435–6444.

- Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.).

- BenchChem. (n.d.). 6-Bromo-4-chloroquinoline-3-carboxamide|CAS 1374868-94-6.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31869–31881.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR.

- Sigma-Aldrich. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9.

- Chem-Impex. (n.d.). 6-Bromo-4-chloroquinoline.

- Romero-Castro, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

- The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. [Video]. YouTube.

- ChemScene. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline-2-carbaldehyde.

- Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- ChemScene. (n.d.). 65340-70-7 | 6-Bromo-4-chloroquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. mdpi.com [mdpi.com]

- 6. ijacskros.com [ijacskros.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes [ir.unisa.ac.za]

A Technical Guide to the Synthetic Utility of the Aldehyde Group in 6-Bromo-4-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline-3-carbaldehyde is a pivotal intermediate in contemporary organic and medicinal chemistry. Its trifunctional nature—featuring a reactive aldehyde, a displaceable chloro group, and a bromo-substituted aromatic ring—renders it a versatile scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the key chemical transformations centered on the aldehyde moiety. We will dissect the electronic factors governing its reactivity and present detailed, field-proven protocols for its conversion into other critical functional groups. The reactions covered include oxidation to carboxylic acids, reduction to primary alcohols, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation, as well as carbon-nitrogen bond formation via reductive amination.

Introduction and Strategic Importance

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with activities spanning antibacterial, antitumor, and anti-inflammatory domains.[1] The title compound, 6-bromo-4-chloroquinoline-3-carbaldehyde, serves as a highly functionalized building block, often synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[2][3] The aldehyde group at the C-3 position is of particular synthetic interest. Its electrophilic character, amplified by the electron-withdrawing nature of the quinoline ring and halogen substituents, makes it a prime target for a wide array of nucleophilic attacks and other classical aldehyde transformations. This guide focuses exclusively on the synthetic pathways originating from this aldehyde group, providing the foundational chemistry required to leverage this compound in complex molecular design.

Electronic Profile and Reactivity of the Aldehyde Group

The reactivity of the C-3 carbaldehyde is profoundly influenced by the electronic landscape of the quinoline scaffold.

-

Inductive and Mesomeric Effects: The quinoline ring system is inherently electron-deficient. This effect is compounded by the inductive electron withdrawal from the C-4 chlorine and C-6 bromine atoms.

-

Enhanced Electrophilicity: These combined electron-withdrawing effects significantly increase the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This heightened electrophilicity makes it exceptionally susceptible to attack by both strong and weak nucleophiles.

-

Steric Considerations: The aldehyde group at the C-3 position is sterically accessible, flanked by a hydrogen atom and the quinoline ring, posing minimal hindrance to incoming reagents.

This electronic and steric profile makes the aldehyde a reliable and predictable reaction handle for molecular elaboration.

Figure 1: Electronic factors enhancing the electrophilicity of the aldehyde group.

Key Synthetic Transformations of the Aldehyde Group

The enhanced reactivity of the aldehyde group allows for a diverse range of high-yielding transformations.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing an entry point to amides, esters, and other acid derivatives. This oxidation can be achieved using various reagents.[4]

-

Significance: The resulting 6-bromo-4-chloroquinoline-3-carboxylic acid is a crucial precursor for synthesizing amide libraries for biological screening or for use in coupling reactions.[5][6]

-

Mechanism: Oxidizing agents like potassium permanganate (KMnO₄) or Oxone deliver an oxygen atom to the aldehyde carbon, followed by rearrangement.[1][4]

Experimental Protocol: Oxidation using Oxone

-

Dissolution: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Oxidant Addition: Prepare a solution of Oxone (potassium peroxymonosulfate, ~2.0 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

-

Monitoring: Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Acidify the mixture with 1M HCl to precipitate the carboxylic acid product.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-4-chloroquinoline-3-carboxylic acid.[4]

Reduction to Primary Alcohol

Reduction of the aldehyde provides the corresponding primary alcohol, (6-bromo-4-chloroquinolin-3-yl)methanol. This introduces a hydroxyl group that can be used for further functionalization, such as etherification or esterification.

-

Significance: The primary alcohol is a versatile intermediate. For instance, it can be converted to a mesylate or tosylate for subsequent nucleophilic substitution reactions.

-

Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that will not affect the halogen substituents or the aromatic quinoline core under standard conditions.[7] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less chemoselective.[1]

Experimental Protocol: Reduction using Sodium Borohydride

-

Setup: Suspend 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the absence of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water.

-

Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the crude alcohol, which can be purified by column chromatography.[7]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is ideal for synthesizing α,β-unsaturated systems.

-

Significance: This reaction allows for the extension of the carbon chain at the C-3 position, creating conjugated systems that are common motifs in dyes and pharmacologically active molecules.[9][10]

-

Mechanism: A basic catalyst (e.g., piperidine, pyridine) deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a nucleophilic enolate.[8] This enolate then attacks the electrophilic aldehyde carbon, followed by dehydration to yield the condensed product.[11]

Figure 2: General workflow for the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability.[13][14]

-

Significance: This reaction provides a direct and stereoselective route to vinylquinolines. The geometry of the resulting alkene ((E) or (Z)) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[13]

-

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12]

Experimental Protocol: Wittig Olefination with a Non-Stabilized Ylide

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the resulting deep red/orange mixture to stir for 30-60 minutes at this temperature to ensure complete ylide formation.

-

Aldehyde Addition: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

-